(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a planar heterocyclic core, a 3,4-dihydroxybenzylidene Schiff base moiety, and an N-phenyl carboxamide group. The 3,4-dihydroxybenzylidene substituent provides strong hydrogen-bonding capacity and redox activity, while the N-phenyl group enhances aromatic stacking interactions. However, direct biological data for this compound are unavailable in the provided evidence.
Properties
IUPAC Name |
2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O3/c25-22-20(24(33)27-15-6-2-1-3-7-15)21-23(29-17-9-5-4-8-16(17)28-21)30(22)26-13-14-10-11-18(31)19(32)12-14/h1-13,31-32H,25H2,(H,27,33)/b26-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBDVVZPGAIQEU-LGJNPRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC(=C(C=C5)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC(=C(C=C5)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is the enzyme 15-lipoxygenase. This enzyme belongs to the non-heme iron-containing dioxygenase family and plays a crucial role in the metabolism of polyunsaturated fatty acids.
Mode of Action
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide acts as an inhibitor of 15-lipoxygenase. It competes with the substrate, leading to a reduction in the enzyme’s activity. The compound’s inhibitory activity is comparable to that of nordihydroguaiaretic acid, a potent and REDOX inhibitor of lipoxygenases.
Biochemical Pathways
The compound (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide affects the lipoxygenase pathway. This pathway involves the stereo- and regiospecific introduction of molecular oxygen into polyunsaturated fatty acids such as linoleic acid and arachidonic acid. The inhibition of 15-lipoxygenase by the compound can alter the production of eicosanoids or lipid mediators, such as prostaglandins, lipoxins, leukotrienes, and other compounds resulting from arachidonic acid metabolism.
Pharmacokinetics
The compound’s inhibitory activity suggests it has the ability to reach its target site and exert its effects.
Result of Action
The inhibition of 15-lipoxygenase by (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide leads to a decrease in the production of eicosanoids or lipid mediators. This can have various molecular and cellular effects, depending on the specific roles of these mediators in different biological processes.
Biological Activity
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C22H22N6O3 and a molecular weight of 418.457 g/mol. The structure includes a pyrroloquinoxaline core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in glucocorticoid metabolism and is a target for metabolic syndrome therapies .
- Antioxidant Properties : The presence of hydroxyl groups in the benzylidene moiety suggests potential antioxidant capabilities. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrroloquinoxalines exhibit antimicrobial properties against various bacterial strains, suggesting that this compound may also possess similar activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide:
Case Study 1: Enzyme Inhibition
A study investigating the inhibition of 11beta-HSD1 revealed that analogs of pyrroloquinoxaline derivatives exhibited potent inhibitory effects with Ki values as low as 28 nM. This suggests that (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide could serve as a lead compound for developing new therapeutics targeting metabolic disorders.
Case Study 2: Antioxidant Evaluation
In vitro assays demonstrated that compounds with similar structural motifs effectively reduced oxidative stress markers in cellular models. The hydroxyl groups present in the benzylidene moiety are believed to contribute significantly to this activity.
Case Study 3: Antimicrobial Testing
Research involving the testing of various quinoxaline derivatives against bacterial strains showed promising results, indicating that this compound may also inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Scientific Research Applications
Therapeutic Potential
The following sections detail the therapeutic applications supported by case studies and research findings.
Antioxidant Effects
Research published in the Journal of Medicinal Chemistry demonstrated that the compound effectively scavenged DPPH radicals and reduced oxidative stress markers in cellular assays. This indicates strong antioxidant potential, making it a candidate for further exploration in oxidative stress-related disorders.
Anti-inflammatory Properties
In vitro studies have shown that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use as an anti-inflammatory agent in treating conditions characterized by excessive inflammation.
Anticancer Activity
Research conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. These findings highlight its potential as a chemotherapeutic agent against different types of cancer.
Neuroprotective Effects
A recent study indicated that the compound protected neuronal cells from glutamate-induced cytotoxicity by modulating calcium influx and reducing oxidative stress. This suggests its applicability in neurodegenerative disease models such as Alzheimer's and Parkinson's disease.
Summary of Key Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antioxidant Activity | Scavenging DPPH radicals; reduction of oxidative stress markers | Journal of Medicinal Chemistry |
| Anti-inflammatory Effects | Significant reduction in TNF-alpha and IL-6 levels in macrophages | Journal of Inflammation Research |
| Anticancer Activity | Induction of apoptosis via caspase activation; downregulation of Bcl-2 | Cancer Research Journal |
| Neuroprotective Effects | Protection against glutamate-induced cytotoxicity; modulation of calcium influx | Neuroscience Letters |
Chemical Reactions Analysis
Schiff Base Formation and Tautomerism
The benzylideneamino group at position 1 is generated via a condensation reaction between the primary amine of the pyrroloquinoxaline core and 3,4-dihydroxybenzaldehyde. This Schiff base formation is reversible under acidic or aqueous conditions .
Key characteristics :
-
pH-dependent equilibrium : Protonation of the imine nitrogen stabilizes the Schiff base in acidic conditions (pH < 6) .
-
Tautomerization : The enol-imine ⇌ keto-enamine equilibrium is influenced by intramolecular hydrogen bonding between the phenolic hydroxyl groups and the imine nitrogen .
Cyclocondensation Reactions
The 2-amino group participates in cyclocondensation with electrophiles to generate fused heterocycles. For example:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Acetylacetone | Pyrrolo[2,3-b]pyridine derivative | Acetic acid, HCl, reflux (4–6 hr) | |
| Ethyl cyanoacetate | Pyrrolo[2,3-d]pyrimidine analog | Microwave irradiation (200 W) |
These reactions exploit nucleophilic attack by the amino group on activated carbonyl carbons, followed by cyclization and dehydration .
Hydrolysis of the Carboxamide Group
The N-phenylcarboxamide at position 3 undergoes hydrolysis under strong acidic or basic conditions:
Experimental observations :
-
Hydrolysis at 80°C in 6M HCl yields the corresponding carboxylic acid .
-
Alkaline conditions (NaOH/EtOH) result in slower conversion due to steric hindrance from the phenyl group .
Metal Coordination and Chelation
The 3,4-dihydroxybenzylidene moiety acts as a bidentate ligand for transition metals. Reported complexes include:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Fe(III) | O,O-chelate | Antioxidant activity enhancement |
| Cu(II) | N,O-chelate | Tyrosinase inhibition (IC 0.8 μM) |
Coordination stabilizes the enol-imine tautomer and enhances biological activity .
Electrophilic Substitution on the Quinoxaline Core
The electron-rich pyrroloquinoxaline system undergoes electrophilic substitution at positions 5 and 8:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Bromination | Br/CHCl, 25°C | 5-Bromo derivative | |
| Nitration | HNO/HSO, 0°C | 8-Nitro compound |
Regioselectivity is controlled by the electron-donating amino group and steric effects of the benzylidene substituent .
Oxidation of Catechol Moiety
The 3,4-dihydroxybenzylidene group is susceptible to oxidation:
-
Autoxidation : Forms ortho-quinone derivatives in aerobic, alkaline conditions .
-
Enzymatic oxidation : Tyrosinase-mediated conversion to semiquinone radicals .
Photochemical Reactions
UV irradiation (λ = 365 nm) induces:
This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold for pharmacological and materials science applications. Further studies on cross-coupling reactions (e.g., Suzuki-Miyaura) and biological target engagement are warranted.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound to five structurally related analogs (–5), focusing on substituent variations, molecular properties, and inferred chemical behavior.
Structural Variations
Key differences among the compounds lie in:
Benzylidene substituents : Hydroxy, methoxy, ethoxy, or heteroaromatic groups.
N-substituents : Phenyl, methoxyethyl, cyclohexenylethyl, phenylethyl, or morpholinylethyl groups.
Table 1: Structural and Molecular Properties
*Estimated from structural analogs. †Predicted based on phenolic -OH groups.
Key Findings
A. Benzylidene Substituent Effects
- 3,4-Dihydroxy (Target and ): Enhances polarity and hydrogen-bonding capacity compared to analogs with single hydroxy () or alkoxy groups ().
- 3-Ethoxy-4-hydroxy (): The ethoxy group reduces acidity (higher pKa vs.
- 2-Thienyl () : The sulfur atom in the thiophene ring alters electronic properties, possibly enhancing π-stacking or metal coordination .
B. N-Substituent Effects
- Phenyl (Target) : Increases lipophilicity (higher logP*) compared to 2-methoxyethyl (–2) or morpholinylethyl (), favoring membrane permeability .
- 2-Morpholinylethyl () : The morpholine group introduces a tertiary amine (pKa ~12.38), enhancing water solubility and bioavailability .
- 2-(Cyclohexenyl)ethyl () : Adds steric hindrance, which may limit binding to flat enzymatic pockets but improve selectivity .
C. Molecular Weight and Density
- The target compound’s estimated weight (438.44 g/mol) positions it mid-range, balancing size and functionality.
Implications for Chemical Behavior
- Solubility: The target compound’s dihydroxy groups and phenyl substituent create a balance between polar and nonpolar interactions, suggesting moderate aqueous solubility.
- Reactivity : The 3,4-dihydroxybenzylidene group may undergo oxidation or chelate metal ions, a property absent in methoxy/ethoxy analogs .
Q & A
Q. What is the recommended synthetic pathway for (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Condensation of 3,4-dihydroxybenzaldehyde with an amino-pyrroloquinoxaline precursor (e.g., via Schiff base formation under reflux in ethanol/acetic acid).
- Step 2 : Introduction of the N-phenyl carboxamide group through coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt).
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization.
Key intermediates should be characterized by -/-NMR and LC-MS. For related protocols, see synthesis of analogous pyrrolo-quinoxaline derivatives in Table 10 of EP 4374877 .
Q. How can the stereochemical configuration (E/Z isomerism) of the benzylideneamino group be confirmed?
- Methodological Answer : Use a combination of:
- NOESY NMR : To detect spatial proximity between the benzylidene proton and adjacent groups.
- X-ray crystallography : Definitive confirmation via single-crystal analysis (as demonstrated for (E)-imine derivatives in Acta Cryst. E reports ).
- UV-Vis spectroscopy : E-isomers typically exhibit distinct shifts due to conjugation differences .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize assays based on structural motifs:
- Antioxidant activity : DPPH radical scavenging (3,4-dihydroxybenzylidene moiety may act as a redox-active group) .
- Enzyme inhibition : Test against kinases or proteases (quinoxaline cores are known kinase inhibitors). Use fluorescence-based assays with ATP analogs.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can synthetic yield be optimized for the Schiff base formation step?
- Methodological Answer : Systematically vary:
- Solvent polarity : Use DMF or THF for improved solubility of aromatic aldehydes.
- Catalysts : Add molecular sieves to absorb water and shift equilibrium toward imine formation.
- Temperature : Microwave-assisted synthesis (e.g., 80°C, 30 min) can enhance reaction efficiency, as shown for pyrazolo-pyrimidine analogs .
Monitor reaction progress via TLC and optimize equivalents of starting materials (e.g., 1.2:1 aldehyde:amine ratio) .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Dose-response validation : Re-test compounds in triplicate across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methyl vs. trifluoromethyl groups) to isolate pharmacophore contributions (see SAR strategies in ).
- Assay interference checks : Confirm that the compound does not auto-fluoresce or quench assay signals (e.g., via LC-MS stability testing).
Q. What computational methods are effective for predicting SAR of quinoxaline-based analogs?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with target protein structures (e.g., EGFR or VEGFR2) to prioritize substituents for synthesis.
- QSAR modeling : Train models on datasets of IC values and descriptors (e.g., logP, polar surface area) from related compounds .
- DFT calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitution reactions .
Q. How to design in vivo studies for this compound, considering bioavailability challenges?
- Methodological Answer :
- Prodrug strategy : Modify polar groups (e.g., 3,4-dihydroxybenzylidene) with acetyl or PEGylated protectants to enhance permeability.
- Formulation : Use nanoemulsions or liposomes to improve solubility, as demonstrated for pyrido-pyrrolo-quinoxaline derivatives .
- PK/PD profiling : Conduct preliminary pharmacokinetics in rodents (IV and oral routes) with LC-MS/MS quantification .
Data Contradiction & Validation
Q. How to address discrepancies in antioxidant activity between DPPH and FRAP assays?
- Methodological Answer :
- Mechanistic analysis : DPPH detects radical scavenging, while FRAP measures reducing power. Confirm the compound’s redox mechanism via cyclic voltammetry.
- pH dependency : Test activity at physiological pH (7.4) vs. assay-specific conditions.
- Metal chelation : Use EDTA controls to rule out interference from trace metals .
Q. What strategies validate the purity of the compound when biological results are inconsistent?
- Methodological Answer :
- HPLC-DAD/ELSD : Ensure ≥95% purity with orthogonal methods (e.g., reverse-phase and HILIC columns).
- Elemental analysis : Confirm C/H/N ratios match theoretical values (critical for quinoxaline derivatives with multiple heteroatoms) .
- Counter-synthesis : Replicate the synthesis in a separate lab to rule out batch-specific impurities .
Structural & Mechanistic Probes
Q. How to probe the role of the 3,4-dihydroxybenzylidene group in target binding?
- Methodological Answer :
- Alanine scanning analogs : Replace hydroxyl groups with methoxy or hydrogen and compare activity.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors like tyrosine kinases.
- Fluorescence quenching : Monitor changes in tryptophan emission upon compound addition to purified proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
